1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one
Description
Properties
CAS No. |
114014-83-4 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethanone |
InChI |
InChI=1S/C19H16N2O2/c1-12(22)17-18(13-7-3-2-4-8-13)21-23-19(17)15-11-20-16-10-6-5-9-14(15)16/h2-11,17,19-20H,1H3 |
InChI Key |
ZLFWJYQELVEEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis typically proceeds via:
Step 1: Formation of the 4,5-dihydro-1,2-oxazole ring
This is commonly achieved through a cyclocondensation reaction between an indole-3-carbaldehyde derivative and hydroxylamine or its derivatives under acidic conditions. The reaction forms the isoxazoline ring fused with the indole moiety.Step 2: Introduction of the phenyl substituent at position 3 of the oxazole ring
This is often accomplished by using phenyl-substituted precursors or by subsequent substitution reactions on the oxazole ring.Step 3: Acetylation to introduce the ethanone group at position 4 of the oxazole ring
The acetyl group is introduced via Claisen-Schmidt condensation or related ketone-forming reactions, typically involving acetophenone derivatives under basic catalysis (NaOH or KOH) in ethanol under reflux conditions (60–80°C for 6–8 hours).
Detailed Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Cyclocondensation | Indole-3-carbaldehyde + hydroxylamine hydrochloride, acidic medium (e.g., HCl), reflux | Forms dihydroisoxazole ring; reaction monitored by TLC |
| 2 | Substitution | Phenyl-substituted intermediate or phenylboronic acid derivatives, Pd-catalyzed coupling (if applicable) | Ensures phenyl group at position 3 |
| 3 | Claisen-Schmidt condensation | Acetophenone derivative, NaOH or KOH catalyst, ethanol solvent, reflux 6–8 h | Introduces acetyl group at position 4; purification by column chromatography |
Purification and Characterization
- Purification: Silica gel column chromatography using hexane/ethyl acetate gradients, followed by recrystallization from ethanol to obtain pure compound.
- Monitoring: Thin-layer chromatography (TLC) to track reaction progress.
- Yield Optimization: Adjusting molar ratios (e.g., aldehyde to acetophenone 1:1.2), solvent polarity (DMF or ethanol), and reaction time improves yield and purity.
Analytical Techniques for Structural Confirmation
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR in DMSO-d6 shows characteristic signals for indole NH (~11.5 ppm) and oxazole ring protons (δ 4.2–5.1 ppm). Multiplicity patterns confirm diastereomeric forms.
- Fourier-Transform Infrared Spectroscopy (FTIR):
- Carbonyl (C=O) stretch observed near 1680 cm⁻¹.
- Oxazole C=N stretch around 1600 cm⁻¹.
- Single-Crystal X-ray Diffraction:
- Confirms ring puckering and stereochemistry of the dihydro-1,2-oxazole ring.
- Typical C–C bond lengths ~1.52 Å; R-factor < 0.05 indicates high-quality crystal data.
Reaction Analysis and Optimization
- Oxidation: The compound can be oxidized using potassium permanganate or chromium trioxide to yield ketones or carboxylic acids, useful for derivative synthesis.
- Reduction: Lithium aluminum hydride or sodium borohydride reduce the ketone to alcohols or amines, expanding chemical diversity.
- Electrophilic Substitution: The indole ring undergoes electrophilic substitution with halogens or nitro groups under acidic conditions, allowing functionalization.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Solvent | Ethanol or DMF | DMF can increase yield by improving solubility |
| Catalyst/Base | NaOH or KOH (0.1–0.2 eq) | Essential for Claisen-Schmidt condensation |
| Temperature | 60–80°C reflux | Optimal for condensation without decomposition |
| Reaction Time | 6–8 hours | Ensures complete conversion |
| Molar Ratio (Aldehyde:Ketone) | 1:1.2 | Slight excess ketone improves yield |
| Purification | Silica gel chromatography | Removes side products, improves purity |
Research Findings on Preparation
- Studies demonstrate that controlling the stoichiometry and reaction environment (solvent polarity, temperature) significantly affects the yield and stereochemical purity of the final compound.
- The use of mild acidic conditions during cyclocondensation prevents degradation of the sensitive indole moiety.
- Optimization of the Claisen-Schmidt step is critical to avoid side reactions such as aldol polymerization.
Chemical Reactions Analysis
1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one as an anticancer agent. The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cancer progression.
Case Study:
A study demonstrated that this compound effectively reduced the viability of breast cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins. The IC50 value for this compound was found to be significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated against various bacterial strains. The compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values indicating that the compound has promising antimicrobial properties, making it a candidate for further studies in infectious disease treatment .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis.
Mechanism:
The compound appears to exert its neuroprotective effects by upregulating antioxidant enzymes and inhibiting pro-inflammatory cytokines. In vitro studies showed that treatment with this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
Anti-inflammatory Activity
Inflammation plays a crucial role in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown promise as an anti-inflammatory agent.
Case Study:
In a recent experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory disorders .
Mechanism of Action
The mechanism of action of 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with enzymes and proteins, leading to changes in cellular functions and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Based Analogues
Pyrazole derivatives, such as 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one (), share structural similarities with the target compound but replace the isoxazoline ring with a pyrazoline core. Key differences include:
- Biological Activity: Pyrazole derivatives exhibit notable antibacterial activity (e.g., maximum inhibition against Pseudomonas and Bacillus strains) , whereas isoxazoline derivatives may prioritize immunomodulatory or anti-inflammatory effects due to electronic differences .
Thiadiazole and Triazole Derivatives
Compounds like 1-(5-((1-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one () feature thiadiazole or triazole rings instead of isoxazoline. These systems differ in:
- Ring Aromaticity : Thiadiazoles and triazoles are fully aromatic, conferring greater stability but reduced conformational flexibility compared to the partially saturated isoxazoline.
- Synthetic Routes : Thiadiazoles often require cyclization with sulfur-containing reagents (e.g., carbon disulfide), whereas isoxazolines are typically synthesized via 1,3-dipolar cycloaddition .
Dihydroisoxazole Derivatives
Structurally closest analogues include (3-Phenyl-4,5-dihydroisoxazol-5-yl)methanethiol () and 5-(1H-indol-3-yl)-3-(4-methylphenyl)-4,5-dihydroisoxazoline (). Comparisons highlight:
- Substituent Effects : The acetyl group in the target compound may enhance lipophilicity and membrane permeability compared to methanethiol or methylphenyl substituents.
- Crystal Structure : Bond lengths in the dihydroisoxazole ring (e.g., C–N = 1.47 Å, C–O = 1.36 Å) are consistent across derivatives, but substituent orientation (e.g., phenyl group dihedral angles) varies, affecting molecular packing and solubility .
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally related dihydroisoxazoles show immunostimulatory effects (e.g., increased survival in LPS-induced sepsis models) .
- Pyrazole Analogues : Exhibit broad-spectrum antibacterial activity (e.g., 5c in : MIC = 12.5 µg/mL against Staphylococcus).
- Thiadiazole Derivatives : Moderate antifungal activity (e.g., 50% inhibition of Macrophomina phaseolina at 100 µg/mL) .
Anticancer Potential
- Pyrazoline Derivatives : Demonstrated breast cancer cell growth inhibition (IC₅₀ = 8.2 µM against MCF-7 cells) via tubulin destabilization .
Physicochemical and Spectral Data Comparison
Biological Activity
1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one, a compound featuring an indole and oxazole moiety, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The chemical formula of this compound is C19H16N2O2. The compound's structure includes an indole ring and a dihydrooxazole ring, which are essential for its biological activities.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of compounds containing the indole and oxazole scaffolds. Studies indicate that derivatives of 5-(3'-indolyl)oxazole exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, a study synthesized several indole derivatives and tested their effectiveness against Mtb. The results showed that certain compounds had low Minimum Inhibitory Concentrations (MICs), indicating strong antimycobacterial activity without cross-resistance to first-line drugs .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µM) | Activity Against | Notes |
|---|---|---|---|
| 3r | 20 | Mtb | Bactericidal at 2 × MIC |
| 3h | <30 | HepG2 & Vero | Low toxicity observed |
Anticancer Activity
The indole structure is well-known for its anticancer properties. Compounds with the indole moiety have been evaluated for their cytotoxic effects on various cancer cell lines. In one study, certain indole derivatives demonstrated selective cytotoxicity against cancer cells with IC50 values indicating effective inhibition of cell growth. For example, compounds were found to have IC50 values ranging from 8 µM to 18 µM against Jurkat and HCT116 cell lines .
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 18c | Jurkat | 8.0 | High |
| 18c | HCT116 | 18.2 | High |
Antioxidant Activity
The antioxidant potential of indole derivatives has also been explored. Compounds derived from the indole structure have shown significant radical scavenging activity. For instance, in vitro studies demonstrated that certain synthesized compounds exhibited antioxidant properties comparable to known antioxidants like caffeic acid .
Case Study 1: Synthesis and Evaluation of Indole Derivatives
A comprehensive study synthesized a series of indole derivatives and evaluated their biological activities. Among these, one compound exhibited potent antimycobacterial activity with minimal toxicity to mammalian cells. The pharmacodynamic analysis indicated a strong time-dependent characteristic in its action against Mtb .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of indole derivatives revealed that modifications in the oxazole ring significantly influenced biological activity. The introduction of specific substituents enhanced both antimicrobial and anticancer activities while reducing toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Formation of the oxazole ring : Use a cyclocondensation reaction between indole-3-carbaldehyde derivatives and hydroxylamine under acidic conditions.
Ketone introduction : Employ Claisen-Schmidt condensation with acetophenone derivatives, catalyzed by NaOH or KOH in ethanol under reflux (60–80°C, 6–8 hours) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of aldehyde to acetophenone) and solvent polarity (e.g., DMF for higher yields).
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Techniques :
- Single-crystal X-ray diffraction : Resolve dihydro-oxazole ring puckering and confirm stereochemistry (mean C–C bond length: 1.52 Å; R-factor < 0.05) .
- NMR : ¹H NMR (DMSO-d₆) for indole NH (~11.5 ppm) and oxazole protons (δ 4.2–5.1 ppm, multiplicity confirms diastereomers) .
- FTIR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and oxazole C=N at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Approach :
Target selection : Prioritize receptors with indole-binding pockets (e.g., serotonin receptors or kinase enzymes).
Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-receptor interactions.
Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
- Data interpretation : Focus on hydrogen bonds between the oxazole ring and active-site residues (e.g., Asp or Glu).
Q. How should researchers address contradictions in crystallographic data, such as bond-length discrepancies in the dihydro-oxazole ring?
- Resolution strategy :
Data refinement : Use SHELXTL or Olex2 to iteratively adjust thermal parameters and occupancy factors.
Validation tools : Check for outliers with PLATON’s ADDSYM function to detect missed symmetry .
Comparative analysis : Cross-reference bond lengths (e.g., C–N: 1.34–1.38 Å) with similar oxazole derivatives in the Cambridge Structural Database .
Q. What experimental designs are effective for studying the stereochemical impact on biological activity?
- Design :
Stereoisomer separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to isolate enantiomers.
Bioactivity assays : Test isolated isomers against cancer cell lines (e.g., MCF-7) via MTT assay.
Mechanistic analysis : Correlate stereochemistry with apoptosis markers (e.g., caspase-3 activation) via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
